Camostat

Oral Bioavailability Pharmacokinetics Route of Administration

Select Camostat (free base) for research models demanding oral, sustained TMPRSS2 blockade. Unlike intravenous Nafamostat or weaker Gabexate, Camostat offers well-characterized oral pharmacokinetics and a defined selectivity window, enabling chronic dosing via gavage or dietary admixture. Its distinct selectivity profile, sparing neutrophil serine proteases, makes it an essential benchmark for novel inhibitor screening and pulmonary dry powder formulation development.

Molecular Formula C20H22N4O5
Molecular Weight 398.4 g/mol
CAS No. 59721-28-7
Cat. No. B1201512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamostat
CAS59721-28-7
Synonymscamostat
camostat mesilate
camostate
camostate-mesilate
FOY 305
FOY S 980
Foy-305
foypan
N,N-dimethylcarbamoylmethyl-4-(4-guanidinobenzoyloxy)phenylacetate methanesulfonate
Molecular FormulaC20H22N4O5
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
InChIKeyXASIMHXSUQUHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camostat (CAS 59721-28-7) Procurement Guide: Serine Protease Inhibitor with Validated Oral Bioavailability


Camostat mesylate (CAS 59721-28-7) is a synthetic, orally bioavailable serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis [1]. It acts as a potent covalent-reversible inhibitor of transmembrane protease serine 2 (TMPRSS2) and other trypsin-like serine proteases [2], [3]. Camostat has garnered significant scientific interest as a TMPRSS2 inhibitor capable of blocking cellular entry of SARS-CoV-2 and related coronaviruses [4].

Why Camostat Cannot Be Readily Substituted with Other Serine Protease Inhibitors


Simple substitution of Camostat with other in-class serine protease inhibitors (e.g., Nafamostat, Gabexate) is not feasible due to critical pharmacokinetic and selectivity differences. Nafamostat, despite its superior in vitro TMPRSS2 inhibitory potency (IC50 ≈ 0.27 nM vs. Camostat's 6.2 nM), lacks oral bioavailability and requires intravenous administration, severely limiting its utility in non-clinical or chronic dosing research models [1]. Gabexate exhibits significantly weaker TMPRSS2 inhibition (IC50 ≈ 130 nM) and a different selectivity profile [2]. Furthermore, the active metabolite of Camostat, FOY-251, possesses distinct inhibitory characteristics and is responsible for its sustained in vivo pharmacodynamic effects [3]. Thus, selection of Camostat is predicated on its unique combination of oral dosing feasibility, well-characterized human pharmacokinetics, and a defined selectivity window.

Camostat (59721-28-7): Quantifiable Differentiation vs. Nafamostat, Gabexate, and Other Analogs


Camostat Offers Oral Bioavailability: A Decisive In Vivo Advantage Over the More Potent Intravenous Nafamostat

Camostat is clinically formulated for oral administration, achieving quantifiable systemic exposure to its active metabolite FOY-251, which inhibits TMPRSS2 [1]. Nafamostat, despite exhibiting superior in vitro TMPRSS2 inhibitory potency (IC50 = 0.27 nM vs. Camostat's 6.2 nM), is restricted to intravenous administration, which precludes its use in long-term or oral dosing models [1], [2]. This fundamental difference in route of administration makes Camostat the only clinically viable oral TMPRSS2 inhibitor in this comparator set.

Oral Bioavailability Pharmacokinetics Route of Administration Nafamostat

Camostat's Distinct Selectivity Profile Avoids Key Off-Target Proteases Compared to Gabexate and Nafamostat

Camostat exhibits a unique selectivity profile that distinguishes it from other serine protease inhibitors. Critically, Camostat does NOT inhibit the catalytic activity of neutrophil serine proteases (NSPs) cathepsin G (CatG), neutrophil elastase (NE), and proteinase 3 (PR3) [1]. This is a key differentiator, as uncontrolled NSP activity is linked to severe COVID-19 complications, and inhibitors lacking this selectivity may have altered immunological profiles. In contrast, Gabexate displays a broader inhibition pattern, including activity against some of these proteases or other off-targets [2], [3].

Selectivity Off-Target Effects Neutrophil Serine Proteases Gabexate

Camostat's Active Metabolite (FOY-251) Exhibits Weaker TMPRSS2 Inhibition, Defining Camostat's PK/PD Window

Camostat acts as a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, FOY-251. While Camostat itself is a potent TMPRSS2 inhibitor, FOY-251 demonstrates a significantly higher IC50 (33.3 nM) compared to the parent compound (6.2 nM) and Nafamostat (0.27 nM) [1]. This quantitative difference in metabolite potency is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it dictates the concentration-dependent duration of TMPRSS2 inhibition following oral dosing .

Metabolism FOY-251 Pharmacodynamics TMPRSS2 Inhibition

Crystal Form I of Camostat Mesylate Provides Enhanced Stability for Pharmaceutical Development and Long-Term Storage

Patented crystalline forms of Camostat mesylate, particularly Crystal Form I, demonstrate superior physicochemical stability compared to mixed or amorphous forms [1]. This is quantified by defined X-ray powder diffraction (XRPD) peaks and validated through accelerated stability studies, which show improved resistance to degradation under pharmaceutical processing conditions. For instance, the acetone solvate crystal form exhibits enhanced stability in formulation processes [2]. Such defined crystallinity is crucial for reproducible formulation and long-term storage.

Crystal Engineering Stability Formulation X-ray Diffraction

Camostat Demonstrates Quantifiable Anti-SARS-CoV-2 Activity in Human Lung Cells, with a Clear Potency Differential to Nafamostat

In cell-based antiviral assays, Camostat effectively inhibits SARS-CoV-2 infection in human lung Calu-3 cells with an IC50 of 0.0307 μM (30.7 nM) [1]. This is directly comparable to the more potent Nafamostat, which exhibits an EC50 of 0.0068 μM (6.8 nM) in the same model [1]. Furthermore, in pseudovirus entry assays, Camostat inhibits SARS-CoV-2 entry with an IC50 of 87 nM, compared to Nafamostat's 5 nM [2]. This quantifiable difference in potency confirms that while both are active, Camostat's activity is at a lower, but still clinically relevant, concentration.

Antiviral Activity SARS-CoV-2 Calu-3 Cells Viral Entry Inhibition

Camostat's Inhalable Dry Powder Formulation Enhances Lung-Specific Delivery, Addressing a Key Limitation of Oral Dosing

Recent pharmaceutical research has developed an inhalable dry powder formulation of Camostat using spray-drying with N-acetylcysteine and L-leucine [1]. This formulation addresses the limitations of oral bioavailability and first-pass metabolism, directly targeting the lungs where TMPRSS2-mediated viral entry occurs. The microparticles demonstrated high solubility under lung-like conditions and potent antiviral efficacy in vitro with low cytotoxicity [1]. This represents a significant formulation advancement over standard oral Camostat, potentially enabling more effective local treatment of respiratory infections.

Inhalation Pulmonary Delivery Formulation TMPRSS2

Optimal Research and Industrial Use Cases for Camostat (CAS 59721-28-7) Based on Evidenced Differentiation


In Vivo Studies Requiring Chronic Oral Dosing of a TMPRSS2 Inhibitor

Camostat is uniquely suited for in vivo animal models (e.g., mouse, rat) requiring sustained, oral inhibition of TMPRSS2. Unlike the intravenous Nafamostat, Camostat's oral bioavailability allows for convenient administration via oral gavage or dietary admixture, facilitating long-term studies of viral pathogenesis, pancreatitis, or other protease-dependent diseases .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of TMPRSS2 Inhibition

For researchers developing PK/PD models of host protease inhibition, Camostat offers a well-characterized human PK profile with established linearity between dose and plasma exposure of the active metabolite FOY-251 . The quantitative data on parent and metabolite IC50 values enables precise simulation of in vivo TMPRSS2 inhibition dynamics [1].

Selectivity Profiling and Off-Target Assessment of Serine Proteases

Camostat's distinct selectivity profile, particularly its lack of inhibition against neutrophil serine proteases (CatG, NE, PR3), makes it an ideal control compound or starting point for developing more targeted TMPRSS2 inhibitors . It serves as a benchmark for assessing the selectivity of novel TMPRSS2 inhibitors against this important class of immune proteases.

Pharmaceutical Development of Inhalable Anti-Infectives

The successful development of an inhalable dry powder Camostat formulation provides a validated proof-of-concept for pulmonary delivery of this protease inhibitor . This is directly relevant for researchers developing inhaled therapies for respiratory viruses or other lung diseases where local TMPRSS2 inhibition is desired, bypassing the limitations of oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.